
Bis(2-butyloctyl) 10-oxononadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 10-oxononadecanedioate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of two 2-butyloctyl groups and a nonadecanedioate backbone with an oxo functionality at the 10-position. This compound is primarily used in the fields of materials science and industrial chemistry due to its distinct physicochemical properties .
準備方法
The synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate typically involves the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. This process is carried out under controlled conditions to ensure the selective formation of the desired ester bonds while minimizing side reactions . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Bis(2-butyloctyl) 10-oxononadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo functionality to hydroxyl groups.
Substitution: The ester groups can participate in substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Bis(2-butyloctyl) 10-oxononadecanedioate has several scientific research applications:
Biology: The compound is utilized in the formulation of liposomes to simulate biological phospholipid membranes. .
Medicine: Liposomes containing this compound can deliver antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body
作用機序
The mechanism of action of Bis(2-butyloctyl) 10-oxononadecanedioate involves its ability to simulate biological phospholipid membranes. The compound forms liposomes with concentric phospholipid bilayer membranes, which can encapsulate highly polar water-soluble payloads in the internal aqueous space and partition lipophilic payloads into the lipid bilayer . This property is particularly useful for delivering antisense oligonucleotides, enhancing their cellular uptake and stability in the body .
類似化合物との比較
Bis(2-butyloctyl) 10-oxononadecanedioate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) phthalate: Another plasticizer used in flexible polymers, but with different physicochemical properties.
Dioctyl sebacate: A plasticizer with a similar ester structure but different alkyl groups.
Bis(2-ethylhexyl) adipate: Used in similar applications but with a different backbone structure.
The uniqueness of this compound lies in its specific structure, which imparts significant hydrophobicity and lipophilicity, making it highly suitable for applications requiring these properties .
特性
分子式 |
C43H82O5 |
|---|---|
分子量 |
679.1 g/mol |
IUPAC名 |
bis(2-butyloctyl) 10-oxononadecanedioate |
InChI |
InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3 |
InChIキー |
IJDCDJQBRGVURZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



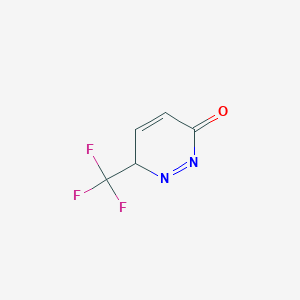

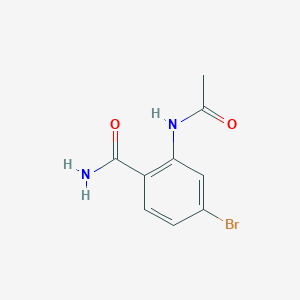
![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
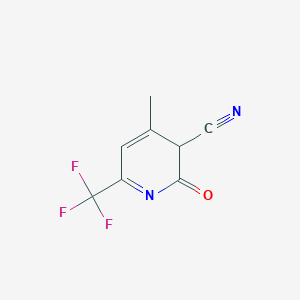
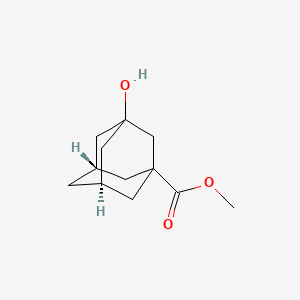
![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)
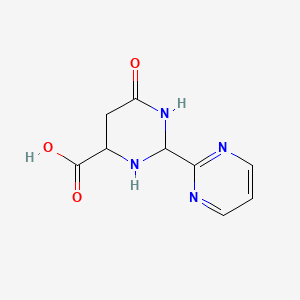
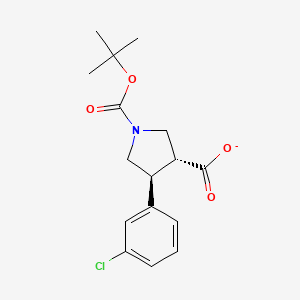
![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)

